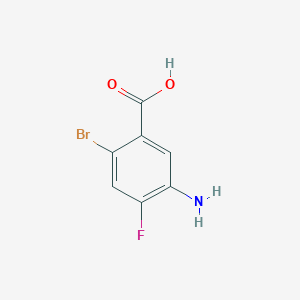

5-Amino-2-bromo-4-fluorobenzoic acid

Description

The Strategic Importance of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are fundamental building blocks in the toolkit of an organic chemist. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a gateway to a diverse range of chemical transformations. Furthermore, the substituents on the aromatic ring, including amino groups and halogens, play a crucial role in directing the regioselectivity of further reactions and modulating the electronic properties of the molecule. This ability to fine-tune the reactivity and physical characteristics of the molecule is of strategic importance in the rational design of new compounds with specific functions. For instance, the incorporation of fluorine atoms can significantly alter the metabolic stability and membrane permeability of drug candidates.

Positioning of 5-Amino-2-bromo-4-fluorobenzoic Acid within Aromatic Compound Chemistry

This compound , identified by the CAS number 1340460-29-8 , is a distinct isomer within the family of halogenated aminobenzoic acids. bldpharm.com Its structure is characterized by an amino group at position 5, a bromine atom at position 2, and a fluorine atom at position 4 relative to the carboxylic acid group. This specific substitution pattern dictates its unique chemical personality.

The presence of the electron-donating amino group and the electron-withdrawing halogen atoms (bromine and fluorine) at different positions on the benzene (B151609) ring creates a complex electronic landscape. This influences the acidity of the carboxylic acid and the nucleophilicity of the amino group. The bromine atom at the ortho position to the carboxylic acid can also exert a steric influence, potentially affecting the conformation of the molecule.

While specific experimental data for this compound is limited in publicly accessible research, its properties can be inferred by comparing it to its isomers, such as 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) and 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0). smolecule.comsigmaaldrich.com For these related compounds, the functional groups enable a variety of reactions, including nucleophilic substitution of the bromine atom and coupling reactions involving the amino group. smolecule.com It is anticipated that this compound would exhibit similar reactivity, making it a versatile intermediate.

Interactive Table: Physicochemical Properties of Halogenated Aminobenzoic Acid Isomers

Below is an interactive table comparing the known or predicted properties of this compound and its related isomers. Note: Some data for the target compound may be predicted due to limited experimental information.

| Property | This compound | 4-Amino-5-bromo-2-fluorobenzoic acid | 2-Amino-4-bromo-5-fluorobenzoic acid |

| CAS Number | 1340460-29-8 | 1807757-07-8 | 1374208-42-0 |

| Molecular Formula | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol | 234.02 g/mol | 234.02 g/mol |

| Appearance | Solid (Predicted) | White to pale yellow solid smolecule.com | Solid sigmaaldrich.com |

| Storage | Keep in dark place, inert atmosphere, room temperature (General recommendation for similar compounds) sigmaaldrich.com | Store in dark conditions smolecule.com | Keep in dark place, inert atmosphere, room temperature sigmaaldrich.com |

Overview of Current Research Trajectories and Potential Applications of Such Architectures

While specific research focused solely on this compound is not widely documented, the broader class of halogenated aminobenzoic acids is the subject of intense investigation. These compounds are frequently utilized as key intermediates in the synthesis of pharmacologically active molecules and functional materials.

The structural motifs present in this compound suggest its potential as a precursor for various bioactive compounds. For example, related halogenated benzoic acids are used in the development of kinase inhibitors for anticancer research and in the synthesis of antibiotics. smolecule.com The presence of both an amino and a carboxylic acid group makes it an ideal scaffold for creating peptidomimetics or for introducing this substituted aromatic core into larger, more complex drug architectures.

Furthermore, the bromine atom can serve as a handle for introducing further molecular complexity through cross-coupling reactions, a cornerstone of modern synthetic chemistry. This opens up avenues for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity to biological targets. clarivate.com

Given the synthetic versatility of its functional groups, it is plausible that this compound could be a valuable building block in the following areas:

Medicinal Chemistry: As a scaffold for novel enzyme inhibitors, receptor antagonists, or antibacterial agents.

Materials Science: As a monomer for the synthesis of specialty polymers with unique thermal or optical properties.

Agrochemicals: As a starting material for the development of new herbicides or pesticides.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO2 |

|---|---|

Molecular Weight |

234.02 g/mol |

IUPAC Name |

5-amino-2-bromo-4-fluorobenzoic acid |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

OIMQQYKZWMIQIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Bromo 4 Fluorobenzoic Acid and Analogous Structures

Multi-Step Preparative Routes

The construction of 5-Amino-2-bromo-4-fluorobenzoic acid typically involves a multi-step sequence, as the desired substitution pattern cannot be achieved in a single step. The synthesis must strategically introduce the amino, bromo, fluoro, and carboxylic acid functionalities in a controlled manner.

Sequential Halogenation Strategies

Sequential halogenation is a key strategy for introducing multiple halogen atoms onto an aromatic ring with specific regiochemistry. In the context of synthesizing this compound, the order of halogen introduction is critical. Starting from a fluorinated precursor is often advantageous. For instance, fluorobenzene or a fluorobenzoic acid derivative can be subjected to bromination. The fluorine atom is an ortho-, para-director, and the carboxylic acid group is a meta-director. The interplay of these directing effects must be carefully considered to achieve the desired 2-bromo-4-fluoro substitution pattern relative to the other functional groups.

A plausible approach would involve the bromination of a precursor where the directing effects of existing substituents favor the introduction of bromine at the desired position. For example, if starting with a compound that already contains the fluorine and another activating group, the bromination step would be directed by the combined influence of these groups.

Amine Introduction via Reduction of Nitro Precursors

The introduction of an amino group onto an aromatic ring is commonly achieved through the reduction of a nitro group. This two-step process involves nitration of the aromatic ring followed by reduction of the nitro functionality. A variety of reducing agents can be employed for the conversion of an aromatic nitro group to an amine. masterorganicchemistry.com Common methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for this transformation. masterorganicchemistry.com

For the synthesis of this compound, a key intermediate would be 2-bromo-4-fluoro-5-nitrobenzoic acid. The reduction of this nitro compound would yield the target amine. The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present. For instance, milder and more selective reducing agents might be necessary to prevent dehalogenation or reduction of the carboxylic acid.

| Reagent/Catalyst | Conditions | Comments |

| Fe/HCl | Acidic, aqueous | A classic and cost-effective method for nitro group reduction. |

| SnCl₂/HCl | Acidic, aqueous/organic | Another widely used method, often providing clean reductions. |

| H₂/Pd-C | Catalytic hydrogenation | A clean method, but may not be suitable if other reducible groups are present. |

| Na₂S₂O₄ | Aqueous solution | Sodium dithionite can be used for the reduction of nitro groups under milder conditions. |

Carboxylic Acid Functionalization Techniques

The carboxylic acid group can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl or other alkyl group attached to the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used for this purpose.

Alternatively, the carboxylic acid functionality can be introduced via the carbonation of an organometallic intermediate, such as a Grignard reagent or an organolithium species. This involves the reaction of the organometallic compound with carbon dioxide, followed by an acidic workup. This method is particularly useful when direct oxidation is not feasible due to the presence of other sensitive functional groups.

Recent advancements in metallaphotoredox catalysis have also provided methods for the direct functionalization of C-H bonds or the conversion of other functional groups, like aryl halides or carboxylic acids themselves, into different functionalities. nih.govprinceton.edu While not a direct introduction of a carboxylic acid, these methods can be used to modify existing carboxylic acids or introduce precursors that can be later converted to the carboxylic acid.

Regioselective Synthesis and Isomer Control

Achieving the correct substitution pattern (regioselectivity) is a central challenge in the synthesis of polysubstituted aromatics. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles.

In the case of this compound, the final arrangement of the substituents is 1-carboxy, 2-bromo, 4-fluoro, and 5-amino. The synthesis must be designed to control the introduction of each group to its specific location. For example, starting with 4-fluorotoluene, nitration would likely occur at the 2- and 6-positions due to the ortho, para-directing nature of both the fluoro and methyl groups. Subsequent steps would then be required to introduce the bromine and convert the methyl group to a carboxylic acid, and the nitro group to an amine, all while considering the directing effects at each stage to ensure the desired final isomer.

The blocking and directing group strategies are often employed to achieve high regioselectivity. A functional group can be temporarily introduced to block a certain position, directing subsequent substitutions to other sites, and then removed later in the synthetic sequence.

Exploration of Starting Materials and Key Intermediates

Derivations from Fluorobenzoic Acid and Bromoaniline Precursors

A logical retrosynthetic analysis of this compound suggests that precursors such as fluorobenzoic acids or bromoanilines could serve as viable starting points.

Route from a Fluorobenzoic Acid Derivative: One could start with 4-fluorobenzoic acid. Nitration of this compound would likely lead to 4-fluoro-3-nitrobenzoic acid due to the meta-directing effect of the carboxylic acid and the ortho, para-directing effect of the fluorine. Subsequent bromination would then need to be directed to the 2-position. The final step would be the reduction of the nitro group to an amine.

Route from a Bromoaniline Derivative: Alternatively, a synthesis could commence with a bromoaniline derivative. For example, starting with 4-bromo-2-fluoroaniline, one could perform a nitration. The amino group is a strong ortho, para-director, which would likely direct the nitro group to the 5-position. The next challenge would be the introduction of the carboxylic acid group at the 1-position. This could potentially be achieved through a Sandmeyer-type reaction on a precursor or through ortho-metalation followed by carboxylation.

A plausible key intermediate in many synthetic routes is 2-amino-4-bromo-5-fluorobenzoic acid or its esters, as indicated by the existence of synthetic methods starting from such compounds for other targets. google.com

Utility of Indole-2,3-dione Derivatives in Synthesis

Indole-2,3-diones, commonly known as isatins, are versatile starting materials in organic synthesis. Their inherent reactivity allows for a variety of chemical transformations, including ring-opening reactions to afford substituted anthranilic acids (2-aminobenzoic acids). This approach provides a viable pathway to aminobenzoic acid derivatives that might be challenging to access through direct substitution on a pre-existing benzene (B151609) ring.

A general and efficient method for the preparation of anthranilic acids involves the oxidative cleavage of the isatin ring system. scielo.br This transformation can be achieved by treating the isatin derivative with a combination of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂). scielo.br The reaction is typically rapid, often completing within 15 minutes at room temperature for isatins with substituents on the aromatic ring. scielo.br Even for isatins bearing a substituent on the nitrogen atom, the reaction proceeds to completion, albeit with a slightly longer reaction time of around 45 minutes under the same conditions. scielo.br

The versatility of this method is a key advantage, as it is tolerant of a wide range of substituents on the aromatic ring of the isatin. scielo.br This suggests that a strategically substituted isatin, such as a 5-bromo-6-fluoro-isatin derivative, could serve as a precursor in a synthetic route towards this compound. The isatin starting materials themselves can be synthesized through various established methods, such as the Sandmeyer isonitrosoacetanilide synthesis.

While direct synthesis of aminobenzoic acids from isatins is a primary application, isatin derivatives can also be used to create more complex hybrid molecules. For instance, Schiff bases can be formed by the condensation of substituted isatins with aminobenzoic acid analogs, linking these two important pharmacophores through an imine bond. nih.govnih.gov

Formation and Transformation of Methyl Esters

The carboxylic acid functional group is often protected as an ester during synthetic sequences to prevent its interference with other chemical transformations. The methyl ester is a common choice for this purpose due to its relative ease of formation and subsequent removal.

Formation of Methyl Esters:

The direct esterification of a benzoic acid is a fundamental reaction in organic synthesis. In the context of preparing a methyl ester of a substituted benzoic acid, such as this compound, several methods can be employed. A common and effective method involves reacting the carboxylic acid with methanol in the presence of an activating agent like thionyl chloride (SOCl₂). This approach is often efficient and proceeds under relatively mild conditions.

The general reaction for the formation of a methyl benzoate from a benzoic acid is depicted in the table below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| Benzoic Acid Derivative | Methanol | Thionyl Chloride | Methyl Benzoate Derivative |

Transformation of Methyl Esters:

Once the desired synthetic steps are completed, the methyl ester can be readily converted back to the carboxylic acid through hydrolysis. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification.

Furthermore, the methyl ester of a substituted aminobenzoic acid can be a versatile intermediate for further functional group transformations. For example, the amino group of a compound like methyl 2-amino-4-bromo-5-fluorobenzoate can undergo diazotization followed by substitution reactions to introduce other functionalities. A patent describes a process where methyl 2-amino-4-bromo-5-fluorobenzoate is treated with sodium nitrite and an iodide source in an acidic medium to yield methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com This iodo-substituted intermediate can then be subjected to further reactions, such as cyanation. google.com

The following table summarizes a potential transformation of a methyl ester intermediate:

| Starting Material | Reagents | Product |

| Methyl 2-amino-4-bromo-5-fluorobenzoate | 1. Sodium Nitrite, Iodide, Acid 2. Cyanide | Methyl 4-bromo-2-cyano-5-fluorobenzoate |

This strategic use of the methyl ester as both a protecting group and a handle for further functionalization highlights its importance in the synthesis of complex molecules like this compound.

Advanced Chemical Reactivity and Transformation Studies of 5 Amino 2 Bromo 4 Fluorobenzoic Acid

Mechanistic Investigations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions are fundamental transformations for functionalizing aromatic rings. The mechanism of EAS typically proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com This process is the rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com The presence of substituents on the benzene (B151609) ring significantly influences the rate and regioselectivity of these reactions. masterorganicchemistry.com

In the case of 5-Amino-2-bromo-4-fluorobenzoic acid, the directing effects of the three substituents—amino, bromo, and fluoro—and the carboxylic acid group must be considered. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the halogens (bromo and fluoro) and the carboxylic acid group are deactivating groups. Halogens are ortho-, para-directing, while the carboxylic acid is meta-directing. The interplay of these electronic effects determines the positions susceptible to electrophilic attack. Given the strong activating nature of the amino group, it will likely dominate the directing effects, favoring substitution at the positions ortho and para to it.

Nucleophilic Reactivity of the Amino Moiety and Halogen Displacements

The amino group in this compound exhibits nucleophilic character, allowing it to participate in various reactions. One common reaction is derivatization, where the amino group reacts with electrophilic reagents. For instance, derivatization with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene proceeds via nucleophilic substitution, where the amino group attacks the electron-deficient aromatic ring of the reagent. mdpi.com

Halogen displacement reactions can also occur, where a nucleophile replaces a halogen atom on the aromatic ring. The relative reactivity of halogens in such displacement reactions often follows the trend of I > Br > Cl > F, with the ease of displacement decreasing down the group in some contexts. youtube.com In the context of this compound, the bromine atom is generally more susceptible to displacement than the fluorine atom in nucleophilic aromatic substitution reactions. This is a key consideration in designing synthetic strategies that selectively target one of the halogenated sites.

Catalytic Cross-Coupling Reactions at Halogenated Sites

The presence of two distinct halogen atoms (bromine and fluorine) on the aromatic ring of this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govtcichemicals.com This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many functional materials and biologically active compounds. tcichemicals.com The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

For substrates like this compound, the differential reactivity of the C-Br and C-F bonds allows for selective coupling. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This selectivity enables the synthesis of complex molecules by first performing a Suzuki-Miyaura coupling at the bromine position, while leaving the fluorine atom available for subsequent transformations. Studies on similar ortho-bromoanilines have demonstrated the feasibility of performing Suzuki-Miyaura couplings without the need to protect the amino group. nih.gov

Table 1: Reactivity in Suzuki-Miyaura Coupling

| Halogenated Site | Relative Reactivity | Typical Catalyst System |

|---|---|---|

| 2-Bromo | High | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

Buchwald-Hartwig Amination and Sonogashira Coupling Potentials

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful method for synthesizing arylamines. The Sonogashira coupling, on the other hand, involves the palladium-catalyzed reaction of an aryl halide with a terminal alkyne to form a carbon-carbon bond. arkat-usa.org

Both of these reactions exhibit a similar selectivity profile to the Suzuki-Miyaura coupling, with the C-Br bond being more reactive than the C-F bond. This allows for selective functionalization at the 2-position of this compound. The Buchwald-Hartwig amination can be used to introduce a variety of amine nucleophiles, while the Sonogashira coupling provides access to arylalkynes. The use of specific ligands and reaction conditions can be optimized to achieve high yields and selectivity. arkat-usa.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions

| Reaction | Bond Formed | Reactive Site |

|---|---|---|

| Buchwald-Hartwig Amination | C-N | 2-Bromo |

Copper-Catalyzed Amination Procedures for Bromobenzoic Acids

In addition to palladium-catalyzed methods, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative route for the formation of C-N bonds. acs.orgnih.govorganic-chemistry.org These procedures have been shown to be effective for the amination of 2-bromobenzoic acids. acs.orgnih.govorganic-chemistry.org An advantage of some copper-catalyzed methods is that they can proceed without the need for protecting the carboxylic acid functionality. acs.orgnih.govorganic-chemistry.org

Research has demonstrated that a combination of copper powder and copper(I) oxide can effectively catalyze the amination of 2-bromobenzoic acids with various aryl and alkyl amines, achieving good to high yields. acs.orgnih.gov This chemo- and regioselective process specifically targets the bromide adjacent to the carboxylic acid group. acs.orgnih.gov

Table 3: Conditions for Copper-Catalyzed Amination of 2-Bromobenzoic Acids

| Catalyst System | Base | Solvent | Temperature |

|---|

Derivatization Strategies for the Carboxylic Acid and Amino Functionalities

The carboxylic acid and amino groups of this compound are amenable to a wide range of derivatization reactions, further expanding its synthetic utility.

The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid halides. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. Amide formation can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction.

The amino group, being nucleophilic, can be acylated, alkylated, or converted into other nitrogen-containing functional groups. Acylation with an acid chloride or anhydride (B1165640) will form an amide. As previously mentioned, the amino group can also participate in cross-coupling reactions like the Buchwald-Hartwig amination. The ability to selectively derivatize either the carboxylic acid or the amino group, or both, provides a powerful handle for the synthesis of a diverse array of complex molecules. The choice of reagents and reaction conditions will determine the outcome of the derivatization. For instance, microwave-assisted derivatization of amino groups has been shown to be an efficient method. mdpi.com

Amide Formation and Heterocycle Annulation

The presence of both an amino and a carboxylic acid group on the same aromatic scaffold allows for straightforward amide bond formation and subsequent heterocycle synthesis.

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of standard peptide coupling reagents. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product.

Commonly employed coupling agents for this type of transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Alternatively, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. The reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.

Table 1: Representative Conditions for Amide Formation

| Amine | Coupling Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aniline (B41778) | EDC/HOBt | DMF | Room Temp. | >90 |

| Benzylamine | HATU/DIPEA | DMF | Room Temp. | >95 |

| Morpholine | PyBOP | DCM | Room Temp. | >90 |

Note: The data in this table is representative of typical amide coupling reactions and is intended for illustrative purposes. Actual yields may vary based on specific substrates and reaction conditions.

The strategic positioning of the amino and carboxylic acid groups in this compound also makes it a prime candidate for heterocycle annulation reactions. These intramolecular or intermolecular cyclizations can lead to the formation of various fused heterocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents can yield isatoic anhydrides, which are versatile intermediates for the synthesis of quinazolinones and other heterocyclic compounds. Furthermore, condensation reactions with appropriate bifunctional reagents can lead to the formation of benzodiazepines or other multi-ring systems of pharmaceutical interest. The bromo and fluoro substituents can also participate in or influence these cyclization reactions, potentially enabling further functionalization through cross-coupling reactions.

Esterification and Carboxylate Chemistry

The carboxylic acid group of this compound is a focal point for a variety of chemical transformations, most notably esterification.

Esterification can be readily achieved through several standard methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For more sensitive substrates or to achieve higher yields, esterification can be carried out under milder conditions. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent is an effective method for the synthesis of a wide range of esters.

Table 2: Illustrative Esterification Reactions

| Alcohol/Alkyl Halide | Catalyst/Base | Solvent | Reaction Type |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methanol | Fischer Esterification |

| Ethyl Iodide | K₂CO₃ | DMF | Williamson Ether Synthesis |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | Williamson Ether Synthesis |

Note: This table provides examples of common esterification methods and is for illustrative purposes. The choice of reagents and conditions depends on the specific alcohol and desired ester.

Beyond esterification, the carboxylate group can be converted into other functional groups to expand the synthetic utility of the molecule. For instance, treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride. This intermediate can then be readily transformed into a variety of other functionalities, including amides (as discussed previously), anhydrides, and ketones. The reactivity of the carboxylate allows this compound to serve as a versatile starting material for the construction of a diverse array of complex organic molecules.

Spectroscopic Characterization Methodologies in Research on 5 Amino 2 Bromo 4 Fluorobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of 5-Amino-2-bromo-4-fluorobenzoic acid. These methods probe the vibrational modes of the molecule's constituent bonds.

In a typical FT-IR analysis, the solid sample of this compound would be analyzed to identify characteristic absorption bands. Key expected vibrational frequencies would include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3500-3300 cm⁻¹ region.

O-H stretching vibration of the carboxylic acid, which is often a broad band in the 3300-2500 cm⁻¹ range due to hydrogen bonding.

C=O stretching vibration of the carbonyl group in the carboxylic acid, expected to be a strong, sharp band around 1700-1680 cm⁻¹.

C-N stretching vibrations , which are typically found in the 1350-1250 cm⁻¹ region.

C-F and C-Br stretching vibrations , which would appear at lower frequencies in the fingerprint region.

Aromatic C-H and C=C stretching and bending vibrations , which provide further confirmation of the benzene (B151609) ring structure.

FT-Raman spectroscopy offers complementary information. While the polar groups (C=O, N-H, O-H) tend to give strong signals in the IR spectrum, the less polar aromatic ring and C-Br bonds often produce strong, well-defined bands in the Raman spectrum. This complementarity is crucial for a complete vibrational assignment.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Carboxylic Acid (OH) | O-H Stretch | 3300 - 2500 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1680 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Amine (NH₂) | N-H Bend | 1650 - 1580 |

| Carboxylic Acid (OH) | O-H Bend | 1440 - 1395 |

| C-N Stretch | C-N Stretch | 1350 - 1250 |

| C-O Stretch | C-O Stretch | 1320 - 1210 |

| C-F Stretch | C-F Stretch | 1250 - 1020 |

| C-Br Stretch | C-Br Stretch | 680 - 515 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. High-resolution ¹H NMR and ¹³C NMR would be essential for confirming the specific substitution pattern of this compound and differentiating it from its various isomers.

The ¹H NMR spectrum would provide information on the number and chemical environment of the protons. For this specific isomer, one would expect to see distinct signals for the two aromatic protons and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) would be critical in determining the relative positions of the substituents. For instance, the coupling between the fluorine atom and adjacent protons (H-F coupling) would be a key diagnostic feature.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the assignment of each carbon in the benzene ring, as well as the carbonyl carbon of the carboxylic acid. The presence of the bromine and fluorine atoms would induce characteristic shifts in the attached and nearby carbon signals.

Purity assessment is another critical application of NMR. The presence of signals corresponding to impurities, including other isomers, would be readily detectable, and their relative concentrations can often be quantified by integrating the respective signals.

Mass Spectrometry Techniques for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight. This allows for the confident determination of the elemental composition and confirmation of the molecular formula, C₇H₅BrFNO₂.

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide further structural information. The molecule would be expected to fragment in a predictable manner upon ionization. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), the amino group (as NH₂), and the halogen atoms. The observed fragment ions would be pieced together to corroborate the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | C₇H₅BrFNO₂⁺ | 232.9488 | 234.9467 |

| [M-H₂O]⁺ | C₇H₃BrFNO⁺ | 214.9382 | 216.9361 |

| [M-COOH]⁺ | C₆H₄BrFN⁺ | 187.9539 | 189.9518 |

Elemental Analysis for Empirical Formula Validation

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 35.93% |

| Hydrogen | H | 1.01 | 2.15% |

| Bromine | Br | 79.90 | 34.14% |

| Fluorine | F | 19.00 | 8.12% |

| Nitrogen | N | 14.01 | 5.99% |

| Oxygen | O | 16.00 | 13.67% |

By combining the data from these complementary analytical techniques, researchers can confidently confirm the structure, purity, and identity of this compound, which is essential for its application in further scientific research and synthesis.

Applications of 5 Amino 2 Bromo 4 Fluorobenzoic Acid in Advanced Organic Synthesis and Materials Science

Function as a Key Building Block for Complex Organic Scaffolds

The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core makes 5-Amino-2-bromo-4-fluorobenzoic acid a highly versatile building block in organic synthesis. Each functional group can be selectively addressed to construct elaborate molecular architectures. The bromine atom, for instance, serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for assembling complex polycyclic and heterocyclic scaffolds that are often the core of biologically active molecules and functional materials.

The amino group provides a nucleophilic center for a wide range of transformations, including acylation, alkylation, and diazotization reactions. This allows for the introduction of diverse side chains and the construction of amide linkages, which are fundamental in many pharmaceutical compounds. The fluorine atom, while less reactive, significantly influences the electronic properties and metabolic stability of the resulting molecules, a desirable trait in drug design. The interplay of these functional groups allows for a programmed and sequential elaboration of the molecular structure, leading to the efficient synthesis of complex organic scaffolds that would be challenging to access through other means.

Role as an Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

The structural motifs present in this compound are frequently found in a variety of pharmaceutical and agrochemical agents. Consequently, this compound serves as a valuable intermediate in the synthesis of these target molecules. For instance, the related isomer, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, has been utilized as a starting material in the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com This transformation highlights how the functional groups of the aminobromofluorobenzoic acid core can be manipulated to build more complex and potentially bioactive molecules.

While direct examples for this compound are not extensively detailed in publicly available literature, the known reactivity of its functional groups suggests its potential in constructing classes of compounds with known biological activity. For example, substituted aminobenzoic acids are precursors to a wide range of drugs, including kinase inhibitors and anti-inflammatory agents. The presence of both bromine and fluorine in the molecule offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the final products.

Utilization in the Development of Materials with Tailored Electronic or Optical Properties

The field of materials science is increasingly looking towards highly functionalized organic molecules to create materials with specific electronic and optical characteristics. The aromatic and electronically tunable nature of this compound makes it a promising candidate for the synthesis of novel organic materials.

The amino and bromo groups can be utilized in polymerization reactions to create novel polymers with tailored properties. For example, the amino group can be used to form polyamides or polyimides, while the bromo group can be a site for polymerization via cross-coupling reactions. The fluorine atom can enhance the thermal stability and influence the electronic energy levels of the resulting polymers, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the core structure through its various functional groups allows for the fine-tuning of the material's properties, such as its conductivity, band gap, and fluorescence.

Contribution to the Generation of Diverse Small-Molecule Libraries for Chemical Biology Research

Chemical biology relies on the availability of diverse collections of small molecules, known as libraries, to probe biological processes and identify new drug leads. This compound is an excellent scaffold for the generation of such libraries due to its multiple points of diversification.

Using combinatorial chemistry approaches, each of the functional groups—the carboxylic acid, the amino group, and the bromo group—can be reacted with a different set of building blocks. For instance, the carboxylic acid can be converted to a variety of amides or esters. The amino group can be acylated or alkylated with a diverse range of partners. The bromo group can participate in a wide array of cross-coupling reactions. By systematically combining different building blocks at each of these positions, a large and structurally diverse library of compounds can be rapidly synthesized. These libraries can then be screened against various biological targets to identify molecules with desired activities, accelerating the pace of drug discovery and chemical biology research.

Integration into the Synthesis of Radiolabeled Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. This technique relies on the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18. The development of novel PET imaging agents is a key area of research.

While direct radiolabeling of this compound with fluorine-18 has not been specifically reported, its structure lends itself to the synthesis of precursors for radiolabeled imaging agents. The stable fluorine atom already present on the ring can serve as a reference, while the other functional groups can be modified to attach a chelating agent for a metallic radionuclide or to introduce a leaving group for a subsequent nucleophilic fluorination with [¹⁸F]fluoride. The amino acid-like structure of the core molecule is also advantageous, as many tumors exhibit increased amino acid uptake, potentially allowing for tumor-specific imaging. The development of PET tracers from this scaffold could lead to new tools for the diagnosis and monitoring of diseases.

A Comparative Chemical Analysis of this compound and Its Structural Isomers

The study of substituted benzoic acids is a cornerstone of physical organic chemistry, providing deep insights into how the position and nature of functional groups on an aromatic ring dictate its chemical behavior. This compound, a polysubstituted aromatic compound, serves as an exemplary case for examining the intricate interplay of electronic and steric effects. This article provides a comparative analysis of this compound with its structurally related halogenated aminobenzoic acids, focusing on reactivity, electronic environment, and reaction outcomes.

Future Research Directions and Emerging Trends for 5 Amino 2 Bromo 4 Fluorobenzoic Acid

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes. For 5-Amino-2-bromo-4-fluorobenzoic acid, future research will likely prioritize the adoption of green chemistry principles to minimize hazardous waste and improve energy efficiency. Traditional multi-step syntheses of halogenated and aminated benzoic acids often involve harsh reagents and generate significant effluent.

Future synthetic strategies are expected to focus on:

Biocatalysis: The use of enzymes or whole-cell systems for the selective introduction of functional groups onto the aromatic ring offers a promising green alternative. For instance, research into the biological synthesis of p-aminobenzoic acid (PABA) from fermentation could inspire similar pathways for its halogenated derivatives. google.com The enzymatic halogenation and amination of benzoic acid precursors could significantly reduce the reliance on toxic heavy metal catalysts and harsh reaction conditions.

Alternative Solvents: A move away from volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or bio-based solvents is anticipated. For example, the synthesis of 3-aminobenzoic acid has been successfully achieved in subcritical water, highlighting a potential avenue for the synthesis of its fluorinated and brominated analogs.

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring novel reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the bromo and amino substituents on the this compound ring opens up a plethora of possibilities for further functionalization. The development of novel catalytic systems will be instrumental in achieving selective and efficient transformations.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. Future research will likely focus on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. Recent advancements in Pd(II)-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives suggest the potential for developing catalysts for the selective functionalization of similar complex molecules. rsc.org

Copper-Mediated Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. Research into copper-mediated C-N and C-C bond-forming reactions involving this compound could lead to the development of cost-effective synthetic routes to novel derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. The application of this technology to the functionalization of this compound could enable novel transformations that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.goveuropa.eu The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant emerging trend.

Future research in this area will likely involve:

Continuous Synthesis: Developing continuous flow processes for the synthesis of this compound itself will improve safety, particularly when handling potentially hazardous reagents, and allow for easier scalability. europa.eu

Automated Derivatization: Coupling flow reactors with automated purification and analysis systems will enable the rapid synthesis and screening of libraries of derivatives of this compound. This will be particularly valuable for drug discovery and materials science applications.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. youtube.com This approach could be applied to the multi-step synthesis of complex molecules derived from this compound, leading to significant improvements in efficiency. The synthesis of proteins and other complex molecules has already been demonstrated using automated fast-flow instruments, paving the way for similar applications with smaller, functionalized building blocks. nih.gov

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, in silico methods can be employed to predict the properties of its derivatives and guide the design of new molecules with specific functionalities.

Key research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of this compound and its derivatives. nih.gov This can provide insights into reaction mechanisms and help in the design of more efficient catalytic systems.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their biological activity or material properties. This can accelerate the discovery of new drug candidates or functional materials.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior of derivatives and their interactions with biological targets or other molecules. ucl.ac.ukacs.org This is particularly relevant for understanding the mode of action of bioactive compounds or the self-assembly properties of new materials. Theoretical studies on the gas-phase acidity of substituted benzoic acids have already demonstrated the power of computational methods in understanding substituent effects on reactivity. nih.gov

Expanding Applications in Niche Areas of Organic Synthesis and Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of a wide range of organic molecules and functional materials.

Future research is expected to explore its application in:

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel drug candidates. The presence of the amino, bromo, and fluoro groups allows for fine-tuning of the physicochemical properties and biological activity of the resulting molecules. Halogenated amino acids, for instance, are known to influence the properties of peptides and have been explored for their antimicrobial activities. nih.gov

Polymer Chemistry: this compound can be used as a monomer for the synthesis of novel polymers with tailored properties. researchgate.net For example, it could be incorporated into polyamides, polyesters, or polyimides to enhance their thermal stability, flame retardancy, or optical properties. The use of benzoic acid derivatives in the formation of functional polymers and polymer coatings is an active area of research. justlonghealth.commdpi.comrsc.org

Functional Materials: The compound and its derivatives could find applications in the development of new functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The ability to form specific intermolecular interactions, such as hydrogen bonding, makes benzoic acid derivatives interesting components for creating self-assembling materials.

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-2-bromo-4-fluorobenzoic acid, and how can reaction efficiency be monitored?

The synthesis typically involves halogenation and amination of a benzoic acid precursor. A plausible method includes brominating a fluorinated benzoic acid derivative using agents like N-bromosuccinimide (NBS) in acidic conditions, followed by amination via catalytic hydrogenation or nucleophilic substitution. Reaction progress can be tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm intermediate formation and final product purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., H, C, F NMR).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL for refinement .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carboxylic acid, amine) .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation. Use desiccants to minimize moisture exposure. Always handle with PPE (gloves, lab coat, goggles) in a fume hood, as the compound may be harmful upon inhalation or skin contact .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. Pre-saturation with sonication or gentle heating (≤40°C) can enhance solubility. Verify solvent compatibility with downstream applications (e.g., biological assays) .

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis of this compound?

Employ Design of Experiments (DoE) to test variables:

- Temperature : Higher temperatures may accelerate bromination but risk side reactions.

- Catalyst selection : Transition metals (e.g., Pd/C) for efficient amination .

- Reagent stoichiometry : Optimize brominating agent ratios to minimize excess reagent waste .

Validate improvements via HPLC purity analysis (>95%) and yield calculations.

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Solvent effects : Re-measure NMR in deuterated solvents matching computational settings (e.g., DMSO-d6 vs. gas-phase DFT).

- Theoretical methods : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) for accurate chemical shift predictions.

- Crystallographic validation : Compare experimental X-ray structures with computational models .

Q. What strategies are effective for studying the biological activity of this compound?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays.

- Microbial susceptibility testing : Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-negative/-positive strains, referencing related compounds with known activity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, amino groups) to correlate structural changes with bioactivity .

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization.

- Molecular docking : Simulate interactions with biological targets (e.g., proteins) using software like AutoDock Vina.

- pKa prediction : Estimate acidity (carboxylic acid group: ~3.03) to guide reaction conditions .

Q. What are the best practices for resolving crystallographic disorder in X-ray structures of halogenated benzoic acids?

- Multi-solvent recrystallization : Use solvent mixtures (e.g., ethanol/water) to improve crystal quality.

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals.

- Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···F) contributing to packing disorder .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.